molecular formula C11H16N2O4S B11176350 N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11176350
M. Wt: 272.32 g/mol
InChI Key: POHZEZPRTBGOGU-UHFFFAOYSA-N
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Description

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional functional groups including a hydroxyethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2-hydroxyethyl methyl sulfonate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-[4-[2-hydroxyethyl(methyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C11H16N2O4S/c1-9(15)12-10-3-5-11(6-4-10)18(16,17)13(2)7-8-14/h3-6,14H,7-8H2,1-2H3,(H,12,15)

InChI Key

POHZEZPRTBGOGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CCO

Origin of Product

United States

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